Enhanced Lipophilicity vs. Unsubstituted Analog
The addition of a 3-methylphenyl (m-tolyl) group to the pyrazine-2-carboxylic acid core significantly increases the calculated partition coefficient (clogP), reflecting enhanced membrane permeability potential. While unsubstituted pyrazine-2-carboxylic acid has a measured logP of -0.18 , the presence of the m-tolyl moiety is estimated to increase the clogP by approximately 2–2.5 log units based on fragment-based calculations for analogous phenyl-substituted pyrazinecarboxylic acids [1].
| Evidence Dimension | Lipophilicity (logP / clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.0–2.3 (estimated from fragment addition) |
| Comparator Or Baseline | Pyrazine-2-carboxylic acid: logP = -0.18 |
| Quantified Difference | Increase of approximately +2.2–2.5 log units |
| Conditions | Calculated logP values based on fragment contribution methodology |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and oral bioavailability, making this scaffold more suitable for cell-based assays and in vivo studies where intracellular target engagement is required.
- [1] Dolezal M, Miletin M, Kunes J, Kralova K. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. 2002;7(3):363-373. View Source
